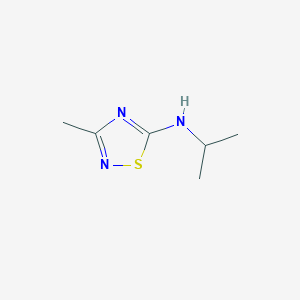

3-methyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

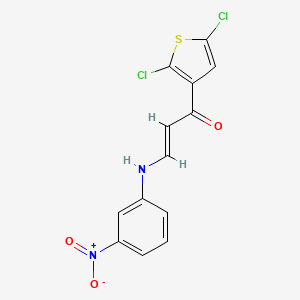

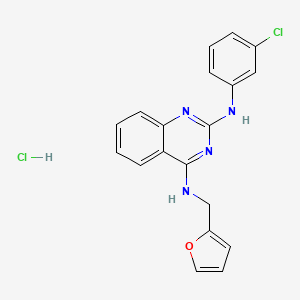

Compounds like “3-methyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine” belong to a class of organic compounds known as thiadiazoles . Thiadiazoles are heterocyclic compounds containing a ring of five atoms, including three carbon atoms, one nitrogen atom, and one sulfur atom .

Synthesis Analysis

The synthesis of similar compounds, such as quinoxaline derivatives, has been reported in the literature . These compounds were first synthesized and tested for antimalarial activity several decades ago .Molecular Structure Analysis

The molecular structure of similar compounds, such as unsaturated adamantane derivatives, has been investigated using quantum-chemical calculations . These calculations can provide insights into the electronic structure of these compounds .Chemical Reactions Analysis

The chemical reactions of similar compounds, such as unsaturated adamantane derivatives, have been studied . These studies have focused on the synthesis of these compounds, the development of novel methods for their preparation, and their polymerization reactions .Physical And Chemical Properties Analysis

Amides, which are similar to “3-methyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine”, have been studied for their physical and chemical properties . Most amides are solids at room temperature .Aplicaciones Científicas De Investigación

Antiproliferative and Antimicrobial Properties

A study on Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated that these compounds possess significant DNA protective ability against oxidative damage and strong antimicrobial activity against certain bacterial strains. Notably, certain compounds exhibited cytotoxicity on cancer cell lines, suggesting their potential use in chemotherapy strategies to minimize cytotoxicity against cancer cells (Gür et al., 2020).

Molecular Aggregation and Noncovalent Interactions

Research on adamantane-1,3,4-thiadiazole hybrid derivatives has highlighted the significance of non-covalent interactions in these compounds. Studies involving crystallographic and quantum theory of atoms in molecules (QTAIM) analysis have provided insights into the molecular interactions that contribute to their stability and potential applications in materials chemistry (El-Emam et al., 2020).

Spectroscopic and Theoretical Studies

The effects of molecular aggregation on the spectroscopic properties of certain 1,3,4-thiadiazole derivatives have been investigated. These studies reveal that aggregation processes significantly influence fluorescence emissions, which could have implications for their use in fluorescent materials or biological probes (Matwijczuk et al., 2016).

Nematicidal and Antimicrobial Activity

A series of compounds incorporating the 1,3,4-thiadiazole structure have been synthesized and tested for nematicidal activity against specific nematodes, showing promising results comparable to standard treatments. Additionally, these compounds displayed antibacterial and antifungal properties, suggesting their potential in developing new pesticides or antimicrobial agents (Reddy et al., 2010).

Anti-Leishmanial Activity

Research into novel 1,3,4-thiadiazol-2-amines has identified compounds with significant anti-leishmanial activity against the promastigote form of Leishmania major. This opens up possibilities for the development of new therapeutic agents to treat leishmaniasis (Tahghighi et al., 2012).

Propiedades

IUPAC Name |

3-methyl-N-propan-2-yl-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-4(2)7-6-8-5(3)9-10-6/h4H,1-3H3,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUMIKUVQOSBAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)NC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-fluoro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B2562308.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2562309.png)

![3-chloro-2-[2-(1H-1,2,4-triazol-3-yl)-1H-pyrrol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2562310.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2562316.png)

![4-butyl-1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2562317.png)

![2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2562321.png)

![(E)-3-(dimethylamino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B2562324.png)

![(1S,4R,5R)-4-Fluorobicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2562325.png)